Product packaging for Methyl 2-(pyridin-2-yl)furan-3-carboxylate(Cat. No.:)

Methyl 2-(pyridin-2-yl)furan-3-carboxylate

Cat. No.: B11893930
M. Wt: 203.19 g/mol
InChI Key: UGXWXIDQIZSCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(pyridin-2-yl)furan-3-carboxylate is a high-purity chemical compound offered for research and development purposes. This heterocyclic compound features both a furan and a pyridine ring, a structural motif recognized for its significant potential in medicinal chemistry . Fused heterocyclic systems derived from furan and pyridine, such as furo[3,2-b]pyridine, are of great interest due to their wide range of pharmacological applications. These include serving as core structures in the development of agents with antibiotic, antiviral, antifungal, and anticancer properties . Furthermore, such heterocyclic scaffolds have been investigated as inhibitors for various biological targets, including nicotinic acetylcholine receptors, CLKs, DYRK1A, and α-glucosidase enzymes . The structure of this compound, which incorporates ester and aryl functionalities, makes it a versatile intermediate that can undergo various chemical transformations. These transformations, including cross-coupling, hydrolysis, and cyclization reactions, are essential for constructing more complex molecules for structure-activity relationship (SAR) studies . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B11893930 Methyl 2-(pyridin-2-yl)furan-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 2-pyridin-2-ylfuran-3-carboxylate

InChI

InChI=1S/C11H9NO3/c1-14-11(13)8-5-7-15-10(8)9-4-2-3-6-12-9/h2-7H,1H3

InChI Key

UGXWXIDQIZSCIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=C1)C2=CC=CC=N2

Origin of Product

United States

Spectroscopic and Structural Characterization of Methyl 2 Pyridin 2 Yl Furan 3 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the elucidation of the molecular structure of organic compounds. For Methyl 2-(pyridin-2-yl)furan-3-carboxylate, a complete NMR analysis would involve several techniques to assign the signals of all proton and carbon atoms and to establish the connectivity within the molecule.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The analysis would focus on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to determine the electronic environment and spatial relationships of the protons.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
Pyridine (B92270) H-6~8.6-8.8Doublet (d)~4.0-5.0
Pyridine H-4~7.8-8.0Triplet of doublets (td)~7.5-8.0, ~1.5-2.0
Pyridine H-3~7.7-7.9Doublet (d)~7.5-8.0
Pyridine H-5~7.2-7.4Doublet of doublets (dd)~7.5-8.0, ~4.0-5.0
Furan (B31954) H-5~7.5-7.7Doublet (d)~1.5-2.5
Furan H-4~6.7-6.9Doublet (d)~1.5-2.5
OCH₃~3.8-4.0Singlet (s)N/A

Note: The expected values are estimations based on general principles of NMR spectroscopy and data for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (ppm)
C=O (Ester)~163-166
Pyridine C-2~150-153
Pyridine C-6~148-150
Furan C-2~145-148
Furan C-3~115-118
Pyridine C-4~136-138
Pyridine C-3'~124-126
Pyridine C-5~121-123
Furan C-5~143-145
Furan C-4~110-112
OCH₃~51-53

Note: The expected values are estimations based on general principles of NMR spectroscopy and data for similar structural motifs. Actual experimental values may vary.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen-Containing Moieties

¹⁵N NMR spectroscopy would be a valuable technique to probe the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen atom would provide insight into the hybridization and bonding characteristics. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, this experiment often requires specialized techniques or isotopically enriched samples. No experimental ¹⁵N NMR data for this compound was found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity between the pyridine and furan rings, as well as the position of the methyl carboxylate group.

No specific 2D NMR data for this compound could be retrieved from the performed searches.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the ester, pyridine, and furan moieties.

Expected FT-IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchingAromatic (Pyridine, Furan)
~2950-2850C-H stretchingAliphatic (OCH₃)
~1720-1740C=O stretchingEster
~1600-1450C=C and C=N stretchingAromatic Rings (Pyridine, Furan)
~1250-1000C-O stretchingEster and Furan

Note: The expected values are estimations based on characteristic vibrational frequencies of functional groups. Actual experimental values may vary.

Raman Spectroscopy and Vibrational Assignments

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The Raman spectrum is sensitive to the polarizability of molecular bonds and is particularly useful for identifying vibrations of the aromatic rings and the ester group.

Key vibrational assignments in the Raman spectrum would be expected to include:

Pyridine Ring Vibrations: The characteristic ring stretching modes (ν(C=C) and ν(C=N)) of the pyridine moiety typically appear in the 1610-1500 cm⁻¹ region. The ring breathing mode, a symmetric vibration of the entire ring, is also a prominent feature, usually observed around 1000 cm⁻¹.

Furan Ring Vibrations: The furan ring also exhibits characteristic stretching vibrations (ν(C=C)) in the 1600-1450 cm⁻¹ range and a strong ring breathing mode near 1150 cm⁻¹.

Ester Group Vibrations: The carbonyl (C=O) stretching vibration of the methyl ester group is expected to produce a strong and sharp band in the region of 1725-1710 cm⁻¹.

Inter-ring C-C Stretch: The stretching vibration of the C-C bond connecting the pyridine and furan rings is anticipated in the 1300-1200 cm⁻¹ range.

A theoretical calculation using methods like Density Functional Theory (DFT) would be instrumental in assigning the observed Raman bands to specific vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for determining the precise elemental composition of this compound. By measuring the mass with high accuracy, it is possible to confirm the molecular formula, C₁₁H₉NO₃.

Parameter Value
Molecular FormulaC₁₁H₉NO₃
Monoisotopic Mass203.05824 u
Theoretical [M+H]⁺204.06552 u

The experimentally determined mass of the protonated molecule ([M+H]⁺) would be compared to the theoretical value to confirm the elemental composition and rule out other potential structures with the same nominal mass.

Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI/LC-MS)

ESI/LC-MS is a technique that couples liquid chromatography with mass spectrometry. This method is particularly well-suited for the analysis of polar, thermally labile molecules like this compound. The pyridine nitrogen can be readily protonated under the gentle ionization conditions of ESI, leading to the formation of a prominent protonated molecule peak ([M+H]⁺) at m/z 204. This allows for the selective detection and quantification of the compound in complex mixtures. The retention time from the LC component provides an additional layer of identification.

Electron Ionization Mass Spectrometry (EI-MS)

In contrast to the soft ionization of ESI, electron ionization is a high-energy technique that results in extensive fragmentation of the molecule. The resulting mass spectrum provides a characteristic fragmentation pattern that can be used as a "fingerprint" for the compound.

For this compound, key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 172.

Loss of the entire ester group (-COOCH₃): This would lead to a fragment at m/z 144.

Cleavage of the bond between the two rings: This would generate fragments corresponding to the pyridinyl cation (m/z 78) and the furan-3-carboxylate radical cation (m/z 125) or related fragments.

The analysis of these fragmentation patterns provides valuable structural information, confirming the connectivity of the different functional groups within the molecule.

X-ray Diffraction Analysis for Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD)

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of this compound must be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution, which in turn reveals the precise atomic positions, bond lengths, bond angles, and torsional angles.

Key structural features that would be determined by SCXRD include:

Planarity: The dihedral angle between the pyridine and furan rings would be precisely measured, indicating the degree of twisting between the two aromatic systems. This conformation is influenced by steric hindrance and electronic effects.

Conformation of the Ester Group: The orientation of the methyl ester group relative to the furan ring would be established.

Intermolecular Interactions: The analysis would reveal any significant intermolecular interactions, such as hydrogen bonds (if present), π-π stacking between the aromatic rings, or other van der Waals forces that dictate the crystal packing.

While specific experimental data for this compound is not widely published, the insights from these analytical techniques are crucial for a complete understanding of its chemical nature.

Elemental Analysis

Elemental analysis is a fundamental method used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared with the theoretical values calculated from the compound's molecular formula to confirm its identity and purity.

Similar to the PXRD data, specific experimental elemental analysis results for this compound have not been reported in the available scientific literature. While the theoretical elemental composition can be calculated, the absence of experimental data precludes a comparative analysis.

Theoretical Elemental Composition of this compound (C₁₁H₉NO₃)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01111132.12165.02%
HydrogenH1.00899.0724.47%
NitrogenN14.007114.0076.89%
OxygenO15.999347.99723.62%
Total 203.197 100.00%

Without published experimental findings, a table comparing theoretical and found values for Carbon, Hydrogen, and Nitrogen cannot be generated.

Chemical Reactivity and Organic Transformations of Methyl 2 Pyridin 2 Yl Furan 3 Carboxylate

Reactivity of the Furan (B31954) Ring System

The furan ring in methyl 2-(pyridin-2-yl)furan-3-carboxylate is an electron-rich aromatic system, making it susceptible to various transformations, particularly oxidative cleavage and electrophilic substitution.

Oxidative Cleavage Reactions of Furan

The furan moiety can undergo oxidative ring cleavage to yield 1,4-dicarbonyl compounds. dntb.gov.uaorganicreactions.org This transformation has proven to be a valuable synthetic strategy. dntb.gov.ua The specific products of such reactions depend on the oxidizing agent and the substitution pattern of the furan ring. For instance, the oxidation of some furan derivatives can lead to the formation of cis-but-2-ene-1,4-diones. researchgate.net While direct studies on this compound are not extensively documented, the general reactivity of furans suggests that it would be susceptible to similar transformations. dntb.gov.uaorganicreactions.org The oxidation of furans can be achieved using various reagents, and the resulting dicarbonyl compounds are versatile intermediates in organic synthesis. dntb.gov.uaresearchgate.net

The Achmatowicz reaction, a well-known oxidative ring expansion of furfuryl alcohols, provides access to highly functionalized pyranones, which are valuable building blocks for the synthesis of carbohydrates and other natural products. dntb.gov.uaorganicreactions.org Although not a direct cleavage, this reaction highlights the susceptibility of the furan ring to oxidative transformations.

Electrophilic Aromatic Substitution on Furan Moiety

The furan ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions proceeding under milder conditions. pearson.compearson.com Substitution preferentially occurs at the C5 position (the carbon adjacent to the oxygen and furthest from the pyridine (B92270) substituent) due to the directing effect of the furan oxygen and the deactivating effect of the carboxylate group at C3. The electron-donating nature of the oxygen atom increases the electron density of the ring, making it more nucleophilic. pearson.comchemicalbook.com

The stability of the intermediate carbocation (sigma complex) is a key factor in determining the regioselectivity of the substitution. pearson.comquora.com Attack at the C5 position allows for greater delocalization of the positive charge, involving the lone pair of electrons on the oxygen atom, thus stabilizing the intermediate. chemicalbook.com Common electrophilic substitution reactions for furans include nitration, halogenation, and acylation. For other 2-(furan-2-yl) derivatives, electrophilic substitution has been observed to occur exclusively at the 5-position of the furan ring. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan Derivatives

ReactantElectrophilePosition of SubstitutionReference
FuranBromine (Br₂)2-position pearson.compearson.com
2-(2-furyl) pearson.comscispace.comoxazolo[4,5-b]pyridineNitric acid, Bromine, etc.5-position of furan ring researchgate.net
2-(2-furyl)benzothiazoleNitration, Bromination, etc.5-position of furan ring researchgate.net

Ring-Opening and Recyclization Reactions

The furan ring can undergo ring-opening followed by recyclization to form different heterocyclic or carbocyclic structures. These transformations often involve the initial oxidation of the furan to a 1,4-dicarbonyl intermediate, which can then undergo intramolecular condensation. scispace.com This strategy has been employed to synthesize pyridines from furans. scispace.com For instance, the transformation of furan-2-carboxylic acid esters into 3-pyridinols and 2,3-pyridinediols demonstrates this principle. scispace.com

In some cases, the furan ring can participate in cycloaddition reactions. Furan can act as a diene in Diels-Alder reactions, although its aromatic character makes it less reactive than non-aromatic dienes. youtube.com Photochemically mediated cycloadditions of furan have also been reported to produce nanothreads at reduced pressures. acs.orgacs.org

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, which imparts basic and nucleophilic properties to this part of the molecule.

Basic Properties and Protonation Studies

The pyridine nitrogen is basic and can be protonated by acids to form a pyridinium (B92312) salt. The basicity of the pyridine ring is influenced by the electronic effects of its substituents. The furan-3-carboxylate group at the 2-position is expected to have an electron-withdrawing effect, which would decrease the basicity of the pyridine nitrogen compared to pyridine itself.

Protonation can influence the reactivity of the entire molecule. For instance, in studies of related phenylfurylthieno[2,3-b]pyridylmethanes, the nature of the protection of an amino group on the thienopyridine fragment was found to affect the transformation of the furan ring under protolytic conditions. osi.lv

N-Oxidation Reactions

Transformations Involving the Methyl Ester Group

The methyl ester group at the 3-position of the furan ring is a key site for a variety of chemical transformations, including hydrolysis, transesterification, reduction, and amidation. These reactions allow for the conversion of the ester into other important functional groups.

The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, 2-(pyridin-2-yl)furan-3-carboxylic acid, can be achieved under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is a common and generally irreversible method for ester cleavage. masterorganicchemistry.compsiberg.com This process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. chemguide.co.uk The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid.

Acid-catalyzed hydrolysis is a reversible process that requires an excess of water to drive the equilibrium towards the formation of the carboxylic acid and methanol. psiberg.comchemguide.co.ukcommonorganicchemistry.com This reaction is typically carried out by refluxing the ester in an aqueous solution of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Table 2: General Conditions for Ester Hydrolysis

ConditionsReagentsSolventGeneral ProcedureReference
BasicNaOH or KOHWater/Methanol or Water/EthanolThe ester is heated under reflux with the basic solution, followed by acidification. chemguide.co.uknih.gov
AcidicHCl or H₂SO₄WaterThe ester is heated under reflux with an excess of dilute acid. chemguide.co.ukcommonorganicchemistry.com

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, the methyl group can be replaced by other alkyl or aryl groups by reacting it with a different alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction to completion.

For instance, the transesterification of furan-based esters can be catalyzed by alkaline carbonates, such as potassium carbonate, at temperatures ranging from 0°C to 90°C. google.com An instance of unexpected alcoholysis (transesterification) has been observed during the recrystallization of a similar heterocyclic compound from methanol, indicating that the reaction can sometimes occur under mild conditions. nih.gov

Table 3: General Catalysts and Conditions for Transesterification

CatalystAlcoholTemperature (°C)Reference
Alkaline Carbonate (e.g., K₂CO₃)Various Alcohols25 - 60 google.com
Acid (e.g., H₂SO₄) or Base (e.g., NaOMe)Various AlcoholsVariesGeneral Knowledge

The methyl ester group of this compound can be reduced to either the corresponding primary alcohol, (2-(pyridin-2-yl)furan-3-yl)methanol, or to the aldehyde, 2-(pyridin-2-yl)furan-3-carbaldehyde.

The reduction to the primary alcohol is a common transformation that can be achieved using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective but may also reduce other functional groups. Milder and more selective reagents are often preferred. For example, a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is a widely used reagent for the reduction of carboxylic acids and their esters to alcohols under mild conditions. chemicalbook.com Manganese(I)-catalyzed hydrosilylation has also been reported as an effective method for the reduction of esters to alcohols. nih.govorganic-chemistry.org

The partial reduction of the ester to an aldehyde is a more challenging transformation. It typically requires specific reagents that can stop the reduction at the aldehyde stage, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 4: Common Reducing Agents for Ester to Alcohol Transformation

Reducing AgentSolventTypical ConditionsReference
Borane-THF complex (BH₃·THF)THF0 °C to room temperature chemicalbook.com
Lithium Aluminum Hydride (LiAlH₄)THF or Diethyl ether0 °C to refluxGeneral Knowledge
Manganese(I) complex with silane2-MTHF80 °C nih.gov

The methyl ester can be converted into the corresponding amide, 2-(pyridin-2-yl)furan-3-carboxamide, through a reaction with ammonia (B1221849) or a primary or secondary amine. This transformation, known as amidation, can be achieved through several methods.

One common approach involves the direct reaction of the ester with an amine. This reaction is often slow and may require high temperatures or the use of a catalyst. A more efficient method is the aminolysis of the ester, which can be facilitated by converting the ester to a more reactive intermediate or by using a coupling agent.

Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govmdpi.com Another approach is the direct coupling of the corresponding carboxylate salt with an amine using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.govresearchgate.net The synthesis of various furan-2,5-dicarboxamides has been successfully achieved through the condensation of the corresponding acyl chlorides with aromatic amines. mdpi.com

Table 5: General Methods for Amidation

MethodReagentsSolventKey FeaturesReference
Direct AminolysisAmineVariesOften requires heat or catalysisGeneral Knowledge
Coupling after HydrolysisCarboxylic acid, Amine, EDCI, HOBtDMF or DCMTwo-step process, generally high yields nih.govmdpi.com
Direct Coupling of CarboxylateCarboxylate salt, Amine, HBTUDMF or DCMOne-pot from carboxylate, efficient nih.govresearchgate.net
From Acyl ChlorideAcyl chloride, Amine, Et₃NVariesTwo-step from carboxylic acid, reactive mdpi.com

Reactions Involving the Furan-Pyridine Linkage

The furan-pyridine linkage in this compound consists of a carbon-carbon single bond between the two heterocyclic rings. The stability of this linkage is an important consideration in the chemical transformations of the molecule.

In general, the C-C bond connecting two aromatic rings is relatively robust and not easily cleaved under standard reaction conditions. The conditions employed for the transformations of the methyl ester group, such as hydrolysis, transesterification, reduction, and amidation, are typically not harsh enough to break this bond. Similarly, quaternization of the pyridine nitrogen is unlikely to affect the furan-pyridine linkage.

However, under more drastic conditions, such as strong oxidation or certain transition-metal-catalyzed reactions, cleavage of the furan ring or the furan-pyridine bond could potentially occur. For example, the oxidative cleavage of furan rings with reagents like potassium permanganate (B83412) to yield carboxylic acids is a known transformation. nih.govresearchgate.net Also, transition metal complexes have been shown to cleave C-H and C-chalcogen bonds in furans. kaist.ac.kr However, there is no specific literature detailing the cleavage of the furan-pyridine bond in this particular compound under typical synthetic conditions. The reactions discussed in the previous sections primarily target the functional groups, leaving the core heterocyclic scaffold intact. This suggests a good degree of stability for the furan-pyridine linkage under a range of common synthetic transformations.

Derivatization Strategies for Enhanced Functionality

The chemical scaffold of this compound offers multiple sites for derivatization, enabling the synthesis of a diverse range of new chemical entities. Research efforts have explored modifications of the ester functionality, as well as substitutions on both the furan and pyridine rings, to create analogues with potentially enhanced properties.

A primary strategy for modifying this compound involves the transformation of the methyl ester group. Standard hydrolysis reactions can convert the ester to the corresponding carboxylic acid, which can then serve as a versatile intermediate for further functionalization. For instance, the resulting 2-(pyridin-2-yl)furan-3-carboxylic acid can be coupled with various amines to form a library of amides. This approach is exemplified by the synthesis of furan-2,5-dicarboxamides and pyridine-2,6-dicarboxamides from their respective dicarboxylic acids, suggesting a viable pathway for the target molecule. mdpi.com The synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide further illustrates the feasibility of forming amide bonds from furan carboxylic acids. researchgate.net

Another key derivatization approach is the reduction of the ester group. Powerful reducing agents can be employed to convert the methyl carboxylate to a primary alcohol, yielding (2-(pyridin-2-yl)furan-3-yl)methanol. This transformation introduces a hydroxyl group that can be a site for further reactions, such as etherification or esterification, to introduce additional diversity. The reduction of various carboxylic acid derivatives to alcohols is a well-established synthetic method. organic-chemistry.org

The aromatic nature of the furan and pyridine rings also presents opportunities for derivatization through electrophilic substitution reactions. The furan ring is known to be highly reactive towards electrophiles, with substitution typically occurring at the 5-position, which is the most electron-rich and sterically accessible site. quora.compearson.com This allows for the introduction of various substituents, such as halogens or nitro groups, which can serve as handles for further cross-coupling reactions. The pyridine ring, being electron-deficient, is less reactive towards electrophiles but can undergo substitution at the 3-position under more forcing conditions. uomustansiriyah.edu.iq

Conversely, the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. This reactivity can be exploited to introduce a range of nucleophiles, further expanding the chemical space around the core scaffold.

Coordination Chemistry of Methyl 2 Pyridin 2 Yl Furan 3 Carboxylate

Ligand Properties and Coordination Modes

N,O-Donor Characteristics

Methyl 2-(pyridin-2-yl)furan-3-carboxylate possesses both nitrogen and oxygen atoms with lone pairs of electrons, making it a classic N,O-donor ligand. The nitrogen atom of the pyridine (B92270) ring is a well-established coordination site for metal ions. researchgate.netmdpi.com The oxygen atoms, located in the furan (B31954) ring and the carboxylate group, also offer potential binding sites. This dual-donor capability allows the ligand to form stable chelate rings with metal centers. The specific oxygen atom involved in coordination—whether from the furan ring or the carbonyl of the ester group—can vary depending on the metal ion and reaction conditions. This versatility in donation is a key feature of its coordination chemistry.

Bidentate and Polydentate Chelation Possibilities

The arrangement of the pyridine nitrogen and the carboxylate oxygen in this compound makes it an effective bidentate chelating agent. It can form a stable five- or six-membered chelate ring with a metal ion, a common and stabilizing feature in coordination complexes. researchgate.net The potential for the furan oxygen to also participate in bonding opens up the possibility of polydentate coordination, where the ligand binds to a single metal center through more than two donor atoms or bridges between multiple metal centers. This bridging capability can lead to the formation of coordination polymers. nih.gov

Influence of Steric and Electronic Factors on Coordination

The coordination behavior of this compound is influenced by both steric and electronic factors. The methyl group of the ester can create steric hindrance, which may affect the approach of bulky metal ions or other ligands to the coordination sphere. Electronically, the pyridine ring is a good σ-donor, which contributes to the stability of the resulting metal complexes. researchgate.net The electron-withdrawing nature of the carboxylate group can influence the electron density on the pyridine ring, thereby modulating its donor strength. The interplay of these factors dictates the final structure and stability of the coordination compounds formed.

Synthesis of Metal Complexes and Coordination Polymers

Transition Metal Complexes (e.g., Fe(II), Co(II), Cu(II), Zn(II))

The synthesis of transition metal complexes with ligands containing pyridine and carboxylate functionalities is a well-explored area of coordination chemistry. ias.ac.injscimedcentral.comresearchgate.net These complexes are typically prepared by reacting a salt of the desired transition metal (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, often with gentle heating to facilitate the reaction. The resulting complexes can be isolated as crystalline solids. The lability of bonds in Zn(II) complexes, for instance, allows for the formation of diverse and ordered networks. nih.gov The choice of metal, counter-ion, and solvent can all influence the stoichiometry and geometry of the final product.

Table 1: Examples of Transition Metal Complexes with Pyridine-Carboxylate Type Ligands

Metal IonAncillary LigandsResulting Complex TypeReference
Ni(II)1,10-phenanthrolineMetallacycle ias.ac.in
Cu(I)PyridineMonodentate Complex jscimedcentral.com
Ag(I)PyridineMonodentate Complex jscimedcentral.com
Co(II)Thiosemicarbazone derivativeTetrahedral Complex researchgate.net
Cu(II)Thiosemicarbazone derivativeOctahedral Complex researchgate.net
Fe(II)AMPHISMimic of Bleomycin Moiety nih.gov
Zn(II)Various carboxylatesCoordination Polymers nih.gov

Note: This table provides examples of complex types formed with similar ligand systems and is for illustrative purposes.

Lanthanide Complexes (e.g., Tb(III), Eu(III))

The coordination chemistry of lanthanide ions with organic ligands is of significant interest due to the unique photoluminescent properties of the resulting complexes. nih.gov Lanthanide ions, such as Tb(III) and Eu(III), are hard acids and therefore show a strong affinity for oxygen donor atoms, such as those in the carboxylate group. The synthesis of lanthanide complexes with ligands like this compound typically involves the reaction of a lanthanide salt (e.g., nitrate) with the ligand in a suitable solvent. The pyridine nitrogen can also coordinate to the lanthanide ion, leading to the formation of stable complexes. The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Table 2: Examples of Lanthanide Complexes with N,O-Donor Ligands

Lanthanide IonLigand TypePotential ApplicationReference
Eu(III)Imidazole-biphenyl-carboxylateLuminescence nih.gov
Tb(III)Imidazole-biphenyl-carboxylateLuminescence nih.gov
Dy(III)2-(hydroxymethyl)pyridineMolecular Magnetism nih.gov
Gd(III)2-(hydroxymethyl)pyridineMolecular Magnetism nih.gov

Note: This table provides examples of complex types formed with similar ligand systems and is for illustrative purposes.

Main Group Metal Complexes

The coordination chemistry of this compound with main group metals is an emerging area of research. While extensive research has focused on transition metal complexes, the interactions with s-block and p-block elements are less explored. However, analogous ligand systems, particularly those containing pyridyl moieties, provide significant insights into the potential coordination behavior of this compound.

Tris-2-pyridyl ligands, which share the pyridyl donor group with this compound, have been shown to form stable complexes with main group metals, particularly with aluminum(III) as a bridgehead atom. rsc.org The synthesis of these complexes often involves a one-pot, stoichiometric reaction between a metal halide (e.g., AlX₃), an organolithium reagent (R'Li), and 2-lithium-pyridine. unizar.es This methodology has led to the successful synthesis of various aluminates with different R-groups at the bridgehead position, such as [EtAl(2-py)₃Li۰THF], [nBuAl(2-py)₃Li۰THF], [sBuAl(2-py)₃Li۰THF], and [tBuAl(2-py)₃Li۰THF]. unizar.es The formation of these complexes highlights the ability of the pyridyl nitrogen to effectively coordinate to main group metal centers. The presence of the furan ring and the carboxylate group in this compound introduces additional potential coordination sites, suggesting that it could form even more diverse and structurally complex main group metal complexes. The coordination could involve the pyridyl nitrogen, the furan oxygen, and/or the carbonyl oxygen of the ester group, leading to various coordination modes, including monodentate, bidentate, or even tridentate chelation. The specific coordination mode would likely be influenced by the nature of the main group metal, its size, and its preferred coordination geometry.

Self-Assembly Processes in Coordination Polymer Formation

The formation of coordination polymers through self-assembly is a powerful strategy for constructing novel materials with tailored properties. This compound is a promising ligand for such processes due to its multifunctional nature, possessing multiple coordination sites that can direct the assembly of extended structures. The pyridyl group, furan ring, and carboxylate moiety can all participate in coordination to metal centers, leading to the formation of one-, two-, or three-dimensional networks.

The principles of self-assembly in coordination polymer formation rely on the reversible nature of metal-ligand bonds, allowing for the correction of "errors" during the assembly process to arrive at the most thermodynamically stable structure. The final architecture of the coordination polymer is influenced by several factors, including the coordination geometry of the metal ion, the flexibility and coordination modes of the organic linker, and the presence of counter-ions or solvent molecules that can act as templates or space-fillers.

Structural Analysis of Coordination Compounds

Crystal Engineering Principles

Crystal engineering provides a framework for the rational design and synthesis of solid-state structures with desired properties. In the context of coordination compounds involving this compound, crystal engineering principles are employed to control the formation of specific network topologies and to tune the physical and chemical properties of the resulting materials. The key to this control lies in understanding and manipulating the intermolecular interactions that govern the packing of molecules in the crystal lattice.

The design of coordination compounds using this ligand involves considering the preferred coordination geometry of the metal ion and the potential coordination sites of the ligand (the pyridyl nitrogen, the furan oxygen, and the carboxylate group). By selecting metal ions with different coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), it is possible to direct the assembly of distinct structural motifs. rsc.org For instance, a metal ion that favors a linear coordination geometry might lead to the formation of one-dimensional chains, while a metal ion that prefers an octahedral geometry could act as a node for the formation of a three-dimensional framework. acs.org

Supramolecular Interactions in Metal-Organic Architectures

Supramolecular interactions, which are non-covalent forces between molecules, play a pivotal role in the assembly and stabilization of metal-organic architectures derived from this compound. bham.ac.uk These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, act in concert with the stronger metal-ligand coordination bonds to direct the formation of complex and highly organized three-dimensional structures. nih.govfrontiersin.org

π-π stacking interactions between the aromatic pyridine and furan rings of the ligand are also significant. researchgate.net These interactions contribute to the stabilization of the crystal packing and can influence the electronic and photophysical properties of the material. The geometry of the π-π stacking (e.g., face-to-face or edge-to-face) can be influenced by the coordination environment of the metal and the presence of other interacting species.

The interplay of these various supramolecular interactions is a key aspect of the crystal engineering of metal-organic frameworks (MOFs). nih.gov By understanding and controlling these weak forces, it is possible to design and synthesize materials with specific topologies and functionalities, such as porous materials for gas storage and separation or materials with interesting magnetic or optical properties. bham.ac.uk

Spectroscopic Characterization of Metal Complexes

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the formation and electronic properties of metal complexes of this compound. The electronic absorption spectra of the free ligand and its metal complexes provide information about the electronic transitions within the molecule and how they are affected by coordination to a metal ion.

The UV-Vis spectrum of the free ligand is expected to show absorption bands corresponding to π-π* transitions within the aromatic pyridine and furan rings, as well as n-π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. Upon coordination to a metal ion, these absorption bands can undergo shifts in wavelength (either to shorter wavelengths, a hypsochromic or blue shift; or to longer wavelengths, a bathochromic or red shift) and changes in intensity.

These spectral changes provide evidence for complex formation and can offer insights into the nature of the metal-ligand interaction. mdpi.com For instance, a shift in the π-π* transitions of the pyridyl or furan rings upon coordination suggests a modification of the electronic structure of the ligand due to its interaction with the metal center. academie-sciences.fr

In addition to these ligand-centered transitions, new absorption bands may appear in the spectra of the metal complexes. These can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. LMCT bands arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital, while MLCT bands involve the transfer of an electron from a metal-based orbital to a ligand-based orbital. The energy of these charge transfer bands is dependent on the nature of the metal ion and the ligand, and their presence can provide valuable information about the electronic structure of the complex. researchgate.net

The table below summarizes typical UV-Vis absorption data for a related pyridyl-furan compound and its metal complexes, illustrating the types of spectral changes that can be observed upon complexation.

CompoundSolventλmax (nm)Type of Transition
Furopyridine LigandVarious~280, ~340, ~385 (shoulder)π-π* and intramolecular H-bonding
Gold(III) ComplexAqueous~300, ~350Ligand-centered

Data adapted from related furopyridine and gold(III) hydrazone complexes. The exact absorption maxima for this compound and its complexes may vary. mdpi.comresearchgate.net

Luminescence Spectroscopy (for Lanthanide Complexes)

A comprehensive search of scientific databases and academic journals has yielded no studies on the luminescence properties of lanthanide complexes formed with this compound. Research on lanthanide complexes with structurally similar ligands, such as those derived from bipyridine dicarboxylic acid, has shown that these types of organic molecules can act as "antenna" ligands, absorbing UV radiation and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. This process is known as the antenna effect.

Typically, the investigation of such complexes would involve:

Excitation and Emission Spectra: Recording the photoluminescence spectra to identify the wavelengths of light absorbed by the ligand and emitted by the lanthanide ion (e.g., Eu³⁺ or Tb³⁺).

Luminescence Lifetimes: Measuring the decay times of the lanthanide-centered emission to understand the efficiency of the energy transfer process.

However, for this compound, no such experimental data has been reported.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to study materials with unpaired electrons. It is a valuable tool for providing information about the electronic structure and the local environment of paramagnetic metal centers in coordination complexes.

A thorough literature search found no published articles describing the EPR spectroscopy of metal complexes involving this compound. The application of EPR spectroscopy would require the synthesis and isolation of paramagnetic complexes of this ligand, for instance, with transition metals like Cu(II) or Mn(II), or with certain lanthanide ions. The resulting spectra could provide insights into the coordination geometry, the nature of the metal-ligand bonding, and the spin state of the metal ion. To date, no such characterization has been documented for complexes of the title compound.

Magnetic Properties of Metal Complexes

The study of the magnetic properties of metal complexes provides information about the number and arrangement of unpaired electrons, and can reveal magnetic interactions between metal centers in polynuclear complexes. Techniques typically involve measuring the magnetic susceptibility of a sample as a function of temperature.

No studies concerning the magnetic properties of metal complexes with this compound have been found in the scientific literature. Research on related lanthanide complexes with other pyridine carboxylate ligands has shown behaviors such as slow magnetic relaxation, which is characteristic of Single-Molecule Magnets (SMMs). For example, dysprosium(III) complexes are often investigated for these properties. Such studies would typically involve DC and AC magnetic susceptibility measurements to probe the magnetic behavior. However, no such data exists for complexes of this compound.

Below is a table representing the kind of data that would be expected from magnetic property studies, though it remains unpopulated due to the absence of research in this area for the specified compound.

ComplexχT value at 300 K (cm³ K mol⁻¹)Magnetic Moment (μB)Weiss Constant (θ)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its Kohn-Sham analogue in DFT) for the molecule to yield information about its energy, electron distribution, and geometry.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Starting with an initial guess of the structure, the calculation iteratively adjusts the positions of the atoms to find the configuration with the lowest possible energy (a minimum on the potential energy surface). This optimized geometry corresponds to the most probable structure of the molecule in the gas phase and provides key data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This involves examining the distribution of electrons within the molecule, which governs its reactivity and physical properties. A key output is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution from a color-coded perspective. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For Methyl 2-(pyridin-2-yl)furan-3-carboxylate, one would expect negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the furan (B31954) ring and carboxylate group, highlighting these as potential sites for interaction.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In contrast, a small gap suggests the molecule is more reactive. Analysis of the spatial distribution of the HOMO and LUMO would reveal the primary sites for electron donation and acceptance in this compound.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following data is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available.)

ParameterValue (eV)
HOMO Energy-6.50
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.70

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs. It transforms the complex molecular orbitals into a more intuitive representation of Lewis-like structures. NBO analysis is particularly useful for quantifying electron delocalization, hyperconjugative interactions, and charge transfer between different parts of the molecule.

Spectroscopic Property Prediction and Correlation

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational and magnetic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations determine the magnetic shielding tensor for each nucleus in the optimized geometry. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Comparing the predicted NMR spectrum with the experimental one is a powerful method for structural verification. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational dynamics not fully captured by the gas-phase calculation. For this compound, theoretical predictions would help in the unambiguous assignment of each proton and carbon signal in its complex NMR spectra.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) (Note: The following data is hypothetical and for illustrative purposes only.)

AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C2 (Furan)148.5149.2--
C3 (Furan)115.0115.8--
H4 (Furan)--7.407.45
H6 (Pyridine)--8.608.65

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. The calculation of the second derivatives of the energy with respect to the atomic positions yields a set of normal modes, each with a specific frequency.

However, the calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

To provide a detailed assignment of the vibrational bands, a Potential Energy Distribution (PED) analysis is performed. PED analysis decomposes the normal modes of vibration into contributions from individual internal coordinates (such as bond stretching, angle bending, and torsions). This allows for a precise description of each vibrational band, for instance, identifying a peak at a certain wavenumber as being composed of 80% C=O stretching, 15% C-C stretching, and 5% C-C-O bending. For this compound, this analysis would be essential to accurately assign the complex vibrational spectrum arising from the furan, pyridine, and carboxylate moieties.

Reaction Mechanism Studies

Understanding the formation and transformation of this compound requires a detailed examination of the reaction mechanisms involved. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the intricate details of these pathways.

Transition State Characterization

The synthesis of pyridinyl-furan structures can proceed through various organic reactions, such as cross-coupling reactions. The characterization of the transition state (TS) is crucial for understanding the kinetics and feasibility of a proposed reaction pathway. A transition state represents the highest energy point along the reaction coordinate, and its properties dictate the activation energy of the reaction.

For a hypothetical reaction, such as a Suzuki-Miyaura cross-coupling to form the C-C bond between the pyridine and furan rings, DFT calculations can be employed to locate the transition state geometry. These calculations involve optimizing the structure to find a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Key parameters that are characterized for a transition state include:

Geometry: The bond lengths and angles of the atoms involved in the bond-breaking and bond-forming processes.

Vibrational Frequencies: A true transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate.

Energy: The energy of the transition state relative to the reactants provides the activation energy barrier.

Potential Energy Surface (PES) Exploration

A Potential Energy Surface (PES) provides a comprehensive map of the energy of a molecular system as a function of its geometry. By exploring the PES, chemists can identify stable intermediates, transition states, and the most likely reaction pathways.

For the formation of this compound, PES exploration can help to:

Compare different reaction pathways: For instance, comparing a traditional cross-coupling reaction with a novel synthetic route.

Identify reaction intermediates: These are local minima on the PES and represent transient species that are formed during the reaction.

A computational study on the deprotonation of a related furan derivative utilized PES scans to understand the energetics of bond breaking. researchgate.net Similarly, for this compound, a PES scan could be performed by systematically varying a key dihedral angle or bond distance to map out the energy landscape of a particular conformational change or reaction step. For example, exploring the rotational barrier around the C-C bond connecting the furan and pyridine rings would reveal the most stable conformations of the molecule.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into intermolecular interactions that govern the physical properties of the compound in condensed phases. These simulations solve Newton's equations of motion for a system of atoms, with the forces calculated from a potential energy function.

For this compound, MD simulations can be used to study:

Solvation: How the molecule interacts with solvent molecules, which can influence its reactivity and conformation.

Crystal Packing: Simulating the crystalline state can help to understand the non-covalent interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal lattice. nih.gov

Conformational Dynamics: The molecule is not static; the furan and pyridine rings can rotate relative to each other. MD simulations can quantify the flexibility and preferred orientations of the molecule.

A powerful tool often used in conjunction with experimental crystal structures is Hirshfeld surface analysis . This method partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts. For a molecule like this compound, Hirshfeld analysis would likely reveal significant contributions from H···H, C···H, and O···H contacts, indicative of van der Waals forces and potential weak hydrogen bonds. mdpi.commdpi.comnih.gov Studies on similar heterocyclic compounds have demonstrated the importance of these interactions in dictating the supramolecular assembly. mdpi.com

Ligand-Metal Interaction Modeling in Coordination Complexes

The presence of nitrogen in the pyridine ring and oxygen atoms in the furan and carboxylate groups makes this compound a potential multidentate ligand for metal ions. Computational modeling is an invaluable tool for predicting and understanding the nature of ligand-metal interactions in coordination complexes.

DFT is the workhorse method for these studies, allowing for the calculation of:

Coordination Geometries: Predicting the preferred coordination mode (e.g., bidentate, tridentate) and the resulting geometry of the complex.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of the ligand-metal bonds (e.g., covalent vs. electrostatic). An Energy Decomposition Analysis combined with Natural Orbitals for Chemical Valence (EDA-NOCV) can further break down the interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms. researchgate.net

Electronic and Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the metal complexes, which is crucial for understanding their photophysical properties. diyhpl.us

Advanced Applications and Future Research Directions

Potential Applications in Materials Science

The unique combination of a pyridine (B92270) moiety, a furan (B31954) ring, and a carboxylate group in Methyl 2-(pyridin-2-yl)furan-3-carboxylate suggests a potential for diverse applications in materials science.

Photoactive Components of Functional Materials

The conjugated system formed by the furan and pyridine rings could bestow photoactive properties upon materials incorporating this molecule. The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring can influence the electronic properties, potentially leading to applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Ligands for Advanced Catalytic Systems

The pyridine nitrogen atom is a well-known coordination site for metal ions. This makes this compound a potential bidentate or tridentate ligand for various transition metals. Such metal complexes could exhibit catalytic activity in a range of organic transformations, including cross-coupling reactions or oxidation/reduction processes. The specific stereoelectronic properties of the ligand would be crucial in determining the efficiency and selectivity of the catalytic system.

Precursors for Polymer Synthesis

The carboxylate group offers a reactive handle for polymerization reactions. Through transesterification or amidation followed by polymerization, this compound could be incorporated into the backbone of polyesters or polyamides. The rigidity and electronic properties of the pyridinyl-furan unit could impart specific thermal or photophysical characteristics to the resulting polymers. The synthesis of polyesters based on similar furan dicarboxylates has been explored as a bio-based alternative to traditional plastics.

Self-Assembled Systems

The planar structure and potential for hydrogen bonding and π-π stacking interactions make this molecule a candidate for the construction of supramolecular architectures. The interplay of these non-covalent interactions could drive the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures with potential applications in molecular recognition, sensing, or as porous materials.

Potential for Interfacing with Nanoscience

The ability of the pyridine group to bind to metal surfaces could allow this compound to function as a surface modifier for nanoparticles. This could be used to tune the solubility, stability, and reactivity of nanoparticles, or to impart specific functionalities, such as fluorescence or catalytic activity, to the nanoparticle surface.

Potential as a Building Block for Complex Organic Molecules

The bifunctional nature of this compound, possessing both a nucleophilic pyridine ring and an electrophilic carboxylate group, makes it a versatile building block in organic synthesis. It could be employed in the construction of more complex heterocyclic systems or as a key fragment in the synthesis of biologically active molecules or functional dyes. The development of synthetic routes to this compound is the first critical step toward unlocking its potential in this area. Furan and pyridine derivatives are common scaffolds in medicinal chemistry and their combination in a single molecule is of significant interest.

Future Research Avenues and Challenges

The unique structural architecture of this compound, which combines a pyridine ring, a furan core, and a carboxylate group, suggests a wealth of untapped potential across various scientific disciplines. While direct research on this specific molecule is limited, the extensive studies on its constituent chemical motifs provide a strong foundation for predicting future research avenues and the challenges that may be encountered. The exploration of this compound is poised to contribute to medicinal chemistry, materials science, and catalysis, driven by the diverse functionalities embedded within its structure.

Future research will likely focus on leveraging the distinct electronic and steric properties of the pyridin-2-yl and furan-3-carboxylate moieties to develop novel therapeutic agents and advanced materials. The inherent biological activity of pyridine and furan derivatives, coupled with the potential for these systems to act as ligands for metal catalysts, opens up a wide array of possibilities for innovative applications. researchgate.netresearchgate.netrsc.org However, realizing this potential will require overcoming significant synthetic and practical challenges.

A primary area of future investigation will be the comprehensive evaluation of the compound's biological activity. The pyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netrsc.orgnih.govijnrd.orgnih.gov Similarly, furan-containing compounds are known for their diverse pharmacological effects. researchgate.netutripoli.edu.ly The combination of these two heterocyclic systems in a single molecule could lead to synergistic effects or novel mechanisms of action.

In the realm of materials science, the focus will be on harnessing the optoelectronic properties of the conjugated pyridin-yl-furan system. Such compounds have the potential to be used in the development of organic light-emitting diodes (OLEDs), sensors, and as components of functional polymers. researchgate.netrsc.orgacs.orgnih.gov The ester functionality also provides a handle for polymerization or for tuning the material's physical properties.

Key research directions and anticipated challenges are detailed in the following table:

Table 1: Future Research Avenues and Challenges for this compound

Research Area Potential Applications Key Research Questions Anticipated Challenges
Medicinal Chemistry Anticancer agents, antimicrobial drugs, enzyme inhibitors (e.g., kinase inhibitors), anti-inflammatory agents. researchgate.netutripoli.edu.lynih.govnih.govbohrium.com What is the spectrum of biological activity? What are the specific molecular targets? How can the structure be optimized to enhance potency and selectivity? Ensuring metabolic stability, overcoming potential toxicity, developing structure-activity relationships (SAR) with limited initial data. unimi.it
Materials Science Organic electronics (e.g., OLEDs), chemical sensors, functional polymers, plasticizers for polymers. researchgate.netacs.orgnih.govacs.org What are the photophysical and electronic properties? Can this molecule be incorporated into polymeric structures? How do these materials perform in electronic devices? Achieving desired material properties (e.g., conductivity, luminescence), ensuring long-term stability of the materials, developing scalable synthesis methods. mdpi.com
Catalysis Ligand for transition metal catalysts, development of bifunctional catalysts. acs.orgnih.gov Can the pyridine and furan moieties coordinate to metal centers? What are the catalytic activities of the resulting complexes? Can it be used in asymmetric catalysis? Synthesis and characterization of stable metal complexes, achieving high catalytic efficiency and selectivity, catalyst deactivation.
Synthetic Chemistry Development of novel synthetic methodologies. mdpi.comresearchgate.net How can this compound be synthesized with high regioselectivity and yield? What new reactions can be developed using this scaffold? Regiocontrol during synthesis, functional group tolerance in multi-step syntheses, scalability of the synthetic route. unimi.itmdpi.comresearchgate.net
Computational Chemistry Prediction of properties, understanding structure-activity relationships, guiding experimental design. researchgate.netnih.govresearchgate.netnih.gov What are the conformational preferences? What are the electronic properties (HOMO/LUMO energies)? How does it interact with biological targets or metal centers at a molecular level? Accuracy of computational models, need for experimental validation, computational cost for complex systems. rsc.orgresearchgate.net

The successful exploration of this compound will likely depend on a multidisciplinary approach, combining advanced synthetic chemistry, thorough biological screening, detailed materials characterization, and insightful computational modeling. The challenges are significant, but the potential rewards in discovering new drugs, materials, and catalysts are substantial. The development of efficient and selective methods for the functionalization of pyridine and furan rings will be a critical enabling technology in this field. researchgate.netnih.gov The concept of creating bifunctional molecules, where different parts of the molecule have distinct functions, is a growing area of interest in drug discovery and could be a particularly fruitful avenue for this compound. acs.orgresearchgate.netnih.gov

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(pyridin-2-yl)furan-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging protocols similar to those used for structurally analogous pyridine-furan hybrids (e.g., Suzuki-Miyaura coupling). Key steps include:
  • Pre-functionalization : Introduce reactive groups (e.g., boronic esters on pyridine or halogens on furan) to enable coupling.
  • Catalytic System : Use Pd₂(dba)₃ with BINAP ligand in toluene/ethanol under inert atmosphere (N₂/Ar), as demonstrated in multi-step syntheses of pyridine derivatives .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) yields >85% purity.
    Critical Parameters : Temperature (80–110°C), stoichiometry (1:1.2 ratio of coupling partners), and ligand choice (BINAP vs. XPhos) significantly affect yield (40–75%) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Analysis : ¹H/¹³C NMR (DMSO-d₆/CDCl₃) resolves pyridine (δ 8.5–9.0 ppm, aromatic protons) and furan (δ 6.5–7.5 ppm) moieties. Ester carbonyl appears at ~170 ppm in ¹³C NMR .
  • X-ray Crystallography : Use SHELXL for refinement (monoclinic P2₁/c space group, Z = 4). Hydrogen bonding between pyridine N and ester O confirms planar geometry .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 220.1 (calculated: 219.2) .

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • Methodological Answer : Discrepancies in decomposition temperatures (reported: 180–220°C) arise from:
  • Analytical Conditions : TGA under N₂ vs. air alters decomposition pathways (char vs. CO₂ formation).
  • Sample Purity : Impurities (e.g., residual Pd) lower onset temperature by ~20°C .
    Resolution : Repeat TGA/DSC with >99% pure samples (HPLC-validated) under controlled atmospheres .

Methodological Notes

  • Key References : SHELX refinement , synthetic protocols , and physicochemical profiling form the evidence base.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.